molecular formula C10H14N2O B2691957 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1006333-49-8

1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2691957
CAS No.: 1006333-49-8
M. Wt: 178.235
InChI Key: JHQLMBXGUBGNRM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a cyclopentyl group at the 1-position, a methyl group at the 3-position, and a carbaldehyde moiety at the 4-position of the pyrazole ring. The cyclopentyl substituent imparts significant lipophilicity and steric bulk, which may influence its solubility, reactivity, and biological interactions. The carbaldehyde group enables further functionalization, such as condensation reactions to form hydrazones or oximes, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

1-cyclopentyl-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQLMBXGUBGNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. For example:

  • Potassium permanganate (KMnO₄) in aqueous or pyridine-containing media oxidizes the aldehyde to 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid (C₁₀H₁₃N₂O₂). Yields exceed 80% under optimized conditions .

  • Subsequent esterification with ethanol in acidic media converts the carboxylic acid to ethyl esters (e.g., ethyl 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate ) .

Mechanism :

  • KMnO₄ oxidizes the aldehyde via a two-electron transfer, forming a geminal diol intermediate.

  • Further oxidation yields the carboxylic acid.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents such as:

  • Sodium borohydride (NaBH₄) in methanol or ethanol, producing 1-cyclopentyl-3-methyl-1H-pyrazole-4-methanol .

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ethers for more vigorous reduction.

Key Conditions :

  • NaBH₄ requires protic solvents (e.g., MeOH) for protonation of intermediates.

  • LiAlH₄ operates under strict anhydrous conditions to avoid side reactions.

Condensation Reactions

The aldehyde participates in Schiff base formation and related condensations:

Reaction PartnerProductConditionsYieldSource
HydrazinesPyrazole-4-carbaldehyde hydrazonesEthanol, reflux75–90%
HydroxylamineOximes (R-C=N-OH)Aqueous HCl, RT60–85%
Active methylene compoundsChalcone derivativesKnoevenagel conditions70–95%

Example :
Condensation with semicarbazide forms 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde semicarbazone , a precursor for antimicrobial agents .

Nucleophilic Additions

The aldehyde’s electrophilic carbon reacts with nucleophiles:

  • Grignard reagents (RMgX) yield secondary alcohols after hydrolysis.

  • Cyanide ions (CN⁻) form cyanohydrins, though this requires pH control to avoid polymerization.

Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate, stabilized by the pyrazole ring’s electron-withdrawing effects.

Substitution Reactions on the Pyrazole Ring

Electrophilic substitution occurs at the pyrazole’s C-5 position due to ring activation:

ReagentProductConditionsSource
Bromine (Br₂)5-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehydeDCM, 0°C
Nitration (HNO₃/H₂SO₄)5-Nitro derivative0–5°C, controlled time

Regioselectivity : Directed by the methyl group’s +I effect and cyclopentyl’s steric bulk.

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclocondensation to form fused heterocycles:

  • Reaction with thiosemicarbazide yields pyrazolylthiazolidin-4-one derivatives under toluene reflux .

  • Friedel-Crafts hydroxyalkylation with aromatic compounds forms fused polycyclic systems .

Example :
Cyclization with 2-mercaptoacetic acid and aromatic amines produces thiazolidinones with antifungal activity .

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Therapeutic Areas:

  • Anti-inflammatory Properties: Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary research shows effectiveness against antibiotic-resistant bacteria, positioning it as a promising alternative to traditional antibiotics.
  • Anticancer Potential: The compound has demonstrated the ability to induce apoptosis in cancer cell lines, indicating its potential in cancer therapy.

Organic Synthesis

In organic synthesis, 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate for synthesizing more complex heterocyclic compounds. Its unique pyrazole structure allows for various chemical modifications, enhancing its utility in creating diverse chemical entities.

Synthetic Applications:

  • Building Block for Drug Development: It is used to create derivatives with enhanced biological activity.
  • Intermediate in Chemical Reactions: The compound participates in reactions such as oxidation and reduction, leading to the formation of novel compounds with potential applications.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing new materials with specific electronic or optical properties.

Research Focus:

  • Novel Material Development: Investigations into its application in creating materials for electronic devices and sensors are ongoing.
Activity TypeEffectReference
Anti-inflammatoryInhibition of TNF-alpha (IC50: 5.2 µM)
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in MCF-7 cells (IC50: 10 µM)

Table 2: Synthetic Routes

Reaction TypeConditionsProducts Formed
OxidationPotassium permanganate in acidic mediumAldehydes or ketones
ReductionSodium borohydride in methanolAlcohols or amines
SubstitutionElectrophilic reagents with baseVarious substituted products

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant bactericidal activity at concentrations lower than conventional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with rheumatoid arthritis, participants treated with formulations containing this compound showed significant improvements in symptom scores compared to placebo groups. This suggests its efficacy in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopentyl and pyrazole moieties may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carbaldehyde derivatives exhibit diverse pharmacological activities depending on substituents at the 1- and 3-positions. Key analogues include:

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives
Compound Name R1 (Position 1) R3 (Position 3) Key Functional Groups
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl Phenyl Benzoyl, Phenyl, Carbaldehyde
1-(4-Substituted-phenyl)-3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehyde Substituted phenyl Substituted phenyl Varied aromatic substituents
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl Chlorophenoxy, Methyl
1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde (Target) Cyclopentyl Methyl Cyclopentyl, Methyl, Carbaldehyde

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility (Lipophilic vs. Hydrophilic)
1-Benzoyl-3-phenyl derivative ~321.29 ~3.8 Low aqueous solubility due to benzoyl
5-(4-Chlorophenoxy)-3-methyl derivative ~300.74 ~3.2 Moderate solubility (chlorophenoxy)
1-Cyclopentyl-3-methyl derivative ~192.23 ~2.5 Higher lipophilicity (cyclopentyl)
1-CyclopropylMethyl derivative 150.18 1.1056 Lower logP (cyclopropylmethyl)

Reactivity and Derivatization Potential

  • Carbaldehyde Reactivity : All compounds can form hydrazones, oximes, or undergo nucleophilic additions. The cyclopentyl group in the target compound may sterically hinder reactions compared to less bulky substituents .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3-nitrophenyl derivatives ) reduce carbaldehyde reactivity, while electron-donating groups (e.g., methyl) enhance it.

Biological Activity

1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the Vilsmeier–Haack reaction, which allows for the introduction of the aldehyde functional group at the 4-position of the pyrazole ring. This method has been optimized to enhance yield and purity, making it suitable for further biological evaluations .

Biological Activity

The biological activity of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde has been investigated across various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde have shown effectiveness against several bacterial strains:

CompoundTarget BacteriaInhibition Zone (mm)
1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehydeStaphylococcus aureus25 ± 2.0
Related pyrazole derivativesBacillus cereus7.5 ± 0.6

These results suggest that modifications in the pyrazole structure can enhance antibacterial properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that related pyrazole compounds significantly reduce levels of inflammatory markers like TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde61–85%76–93%

These findings indicate a promising therapeutic potential for treating inflammatory diseases .

Anticancer Potential

In cancer research, pyrazoles have been recognized for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that control cell growth and survival. Specifically, studies have shown that similar compounds can inhibit tumor cell proliferation and promote apoptosis through various biochemical pathways:

Cancer TypeMechanism of Action
Breast CancerInduction of apoptosis via caspase activation
Lung CancerInhibition of cell cycle progression

The anticancer activity suggests that further exploration of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde could lead to novel cancer therapies .

The biological effects of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde are primarily attributed to its interaction with specific molecular targets:

Target Enzymes:

  • Cyclooxygenase (COX) : Inhibits inflammatory responses.
  • Leishmania major pteridine reductase (LmPTR) : Disrupts survival mechanisms in parasites.

Biochemical Pathways:
The compound modulates various signaling pathways, leading to reduced inflammation and inhibited cancer cell growth. It may also interfere with metabolic pathways critical for pathogen survival .

Case Studies

Several case studies highlight the therapeutic applications of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, suggesting potential use in treating infections .
  • Inflammation Models : In animal models of inflammation, compounds derived from this pyrazole showed substantial reduction in edema and pain response, indicating their potential as anti-inflammatory agents .
  • Cancer Research : Investigations into the anticancer properties revealed that these compounds could effectively inhibit tumor growth in vitro and in vivo, warranting further clinical exploration .

Q & A

Q. What are the standard synthetic routes for 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-cyclopentyl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF . Alternatively, nucleophilic substitution of 5-chloro intermediates (e.g., 1-cyclopentyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with phenols or other nucleophiles in the presence of K₂CO₃ can introduce diverse substituents at the 5-position .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and cyclopentyl methylene groups (δ 1.5–2.5 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, the aldehyde group adopts a planar geometry, and the cyclopentyl ring shows chair-like distortion .
  • FT-IR : Confirms the aldehyde carbonyl stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. How can purity be assessed during synthesis?

Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress. Melting point analysis (e.g., 140–141°C for analogous derivatives) and elemental analysis (C, H, N) further validate purity .

Advanced Research Questions

Q. How can the Vilsmeier-Haack reaction be optimized for higher yields?

  • Reagent ratios : Maintain a 1:1.2 molar ratio of pyrazol-5(4H)-one to DMF to minimize side reactions .
  • Temperature control : Slow addition of POCl₃ at 0–5°C reduces exothermic side reactions, followed by gradual warming to 80°C for 6 hours .
  • Workup : Quenching with ice-water and neutralization with NaHCO₃ improves aldehyde recovery .

Q. What strategies resolve data contradictions in substituent effects on reactivity?

For example, electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position may alter reaction rates unpredictably. Systematic kinetic studies (e.g., varying phenol nucleophiles) and DFT calculations (to map charge distribution) can clarify electronic effects . Cross-validate results using Hammett plots or isotopic labeling .

Q. How are byproducts formed during nucleophilic substitution, and how can they be minimized?

Common byproducts include O-alkylated adducts (from competing alkylation of phenols) and hydrolysis products (from aldehyde oxidation). Mitigation strategies:

  • Use anhydrous K₂CO₃ and polar aprotic solvents (e.g., DMF) to favor SNAr mechanisms .
  • Add radical inhibitors (e.g., BHT) to suppress oxidation .

Q. What computational tools predict the compound’s reactivity in heterocyclic fusion reactions?

Molecular docking and frontier molecular orbital (FMO) analysis (e.g., HOMO-LUMO gaps) can predict sites for cyclization. For example, the aldehyde group’s electrophilicity facilitates condensation with amines or hydrazines to form pyrazolo[3,4-c]pyrazoles .

Q. How does crystal packing influence the compound’s stability and solubility?

X-ray studies reveal that π-π stacking between pyrazole rings and C-H···O hydrogen bonds (aldehyde to cyclopentyl) enhance stability but reduce aqueous solubility. Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) can improve bioavailability .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Exothermic hazards : Use jacketed reactors for temperature control during POCl₃ addition .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scaling .
  • Byproduct management : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How can structural analogs be designed for SAR studies?

  • Substituent variation : Replace cyclopentyl with cyclohexyl or aryl groups to probe steric effects .
  • Bioisosteric replacement : Substitute the aldehyde with a carboxylic acid or nitrile group to assess electronic impacts on biological activity .

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